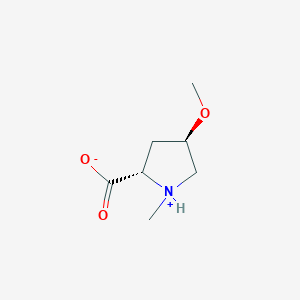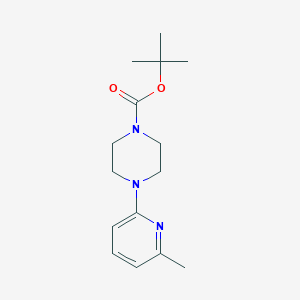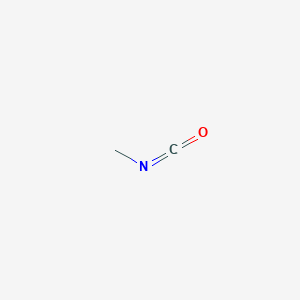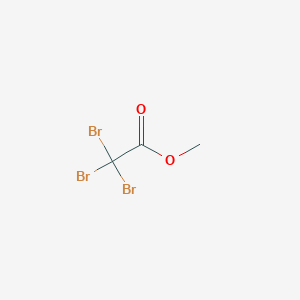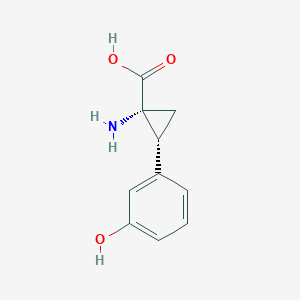
2,3-Methano-3-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Methano-3-tyrosine, also known as β2,3-amino acid, is a non-proteinogenic amino acid that is formed by the cyclization of tyrosine. It is a rare amino acid that is found in certain natural products and has been the subject of increasing research interest due to its unique structure and potential biological activities.
Mecanismo De Acción
The mechanism of action of 2,3-methano-3-tyrosine is not fully understood, but it is thought to exert its biological effects through the modulation of various signaling pathways in the body. It has been found to interact with enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
2,3-Methano-3-tyrosine has been shown to have a range of biochemical and physiological effects in animal and cell-based studies. It has been found to reduce inflammation, inhibit cancer cell growth, and protect against neuronal damage. It has also been shown to have antioxidant properties and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-methano-3-tyrosine in lab experiments include its unique structure and potential biological activities, which make it a promising candidate for the development of new drugs and therapies. However, the limitations of using this compound in lab experiments include its rarity and the difficulty of synthesizing it in large quantities.
Direcciones Futuras
There are several future directions for research on 2,3-methano-3-tyrosine. These include further studies on its biological activities and mechanisms of action, as well as the development of new drugs and therapies based on its structure and properties. Additionally, research on the biosynthesis of this compound could lead to the development of new methods for producing rare amino acids and other natural products.
Métodos De Síntesis
The synthesis of 2,3-methano-3-tyrosine can be achieved through several methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound, while biosynthesis involves the use of enzymes and microorganisms to produce the compound.
Aplicaciones Científicas De Investigación
2,3-Methano-3-tyrosine has been the subject of extensive scientific research due to its potential biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs and therapies.
Propiedades
Número CAS |
139561-05-0 |
|---|---|
Nombre del producto |
2,3-Methano-3-tyrosine |
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.2 g/mol |
Nombre IUPAC |
(1R,2R)-1-amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-10(9(13)14)5-8(10)6-2-1-3-7(12)4-6/h1-4,8,12H,5,11H2,(H,13,14)/t8-,10-/m1/s1 |
Clave InChI |
QJIGJBFNKLGGML-PSASIEDQSA-N |
SMILES isomérico |
C1[C@@H]([C@]1(C(=O)O)N)C2=CC(=CC=C2)O |
SMILES |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |
SMILES canónico |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |
Otros números CAS |
139561-05-0 |
Sinónimos |
2,3-methano-3-tyrosine 2,3-methano-3-tyrosine, (1R-cis)-isomer 2,3-methano-3-tyrosine, (1S-cis)-isomer 2,3-methano-3-tyrosine, (1S-trans)-isomer 2,3-methano-m-tyrosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






